molecular formula C18H22N4O3S B14999736 N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B14999736
M. Wt: 374.5 g/mol
InChI Key: LPPRAXLTWZAJFD-UHFFFAOYSA-N
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Description

N-[5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly for its potential as an enzyme inhibitor. This compound features a 1,3,5-triazine core, a privileged scaffold in drug discovery known for its diverse biological activities. The molecular structure integrates a 4-methoxybenzyl group and a 4-methylbenzenesulfonamide (p-toluenesulfonamide) moiety. The 1,3,5-triazine scaffold is extensively studied for its application in creating sulfonamide derivatives that act as potent inhibitors of various enzymes. Scientific literature indicates that sulfonamides incorporating 1,3,5-triazine motifs have been investigated as potent and selective inhibitors of carbonic anhydrase isoforms, including the tumor-associated hCA IX . Furthermore, such compounds have demonstrated inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key therapeutic targets in neurodegenerative disorders such as Alzheimer's disease . The specific substitution pattern on the triazine ring, including the 4-methoxybenzyl and 4-methylbenzenesulfonamide groups, is critical for modulating the compound's physicochemical properties, binding affinity, and selectivity towards different enzymatic targets. The p-toluenesulfonamide group is a classic pharmacophore known to coordinate with zinc ions in the active site of metalloenzymes like carbonic anhydrases. This reagent is provided as a high-purity material to support ongoing research and development efforts in hit-to-lead optimization and mechanistic studies. It is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H22N4O3S/c1-14-3-9-17(10-4-14)26(23,24)21-18-19-12-22(13-20-18)11-15-5-7-16(25-2)8-6-15/h3-10H,11-13H2,1-2H3,(H2,19,20,21)

InChI Key

LPPRAXLTWZAJFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the methoxybenzyl group and the sulfonamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on core scaffolds, substituents, and reported biological activities.

Pyridazin-3(2H)-one Derivatives (FPR Agonists)

Compound 1 :

  • Name : N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • Core Structure: Pyridazinone (1,2-diazine)
  • Substituents : 3-Methoxybenzyl, acetamide, bromophenyl
  • Activity : Mixed FPR1/FPR2 ligand; activates calcium mobilization and chemotaxis in human neutrophils .

Compound 2 :

  • Name : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • Core Structure: Pyridazinone
  • Substituents : 4-Methoxybenzyl (identical to the target compound), acetamide, bromophenyl
  • Activity : Potent and selective FPR2 agonist; enhances neutrophil responses .

Comparison with Target Compound :

  • Structural Differences: The target compound replaces the pyridazinone core with a 1,3,5-triazine ring and substitutes the acetamide group with a benzenesulfonamide.
  • Functional Implications: The 4-methoxybenzyl group in both compounds suggests a shared affinity for hydrophobic binding pockets in FPRs or similar receptors.
Quinazolin-2-amine Derivatives

Compound 3 :

  • Name : 6-Methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine
  • Core Structure : Quinazoline
  • Substituents : 4-Methoxybenzyl, methoxyquinazoline, methyl group
  • Molecular Weight : 392.463 g/mol .
  • Activity: No direct pharmacological data provided, but quinazoline derivatives are often associated with kinase inhibition or anti-inflammatory effects.

Comparison with Target Compound :

  • Structural Overlap : Both compounds share the 1,3,5-triazin-2-yl group and 4-methoxybenzyl substituent.
  • Key Differences : The quinazoline core in Compound 3 introduces a fused aromatic system, likely enhancing π-π stacking interactions compared to the benzenesulfonamide in the target compound. This difference may influence solubility or target selectivity .

Mechanistic and Functional Insights

  • Role of 4-Methoxybenzyl: This substituent is critical for receptor binding in FPR-active compounds, as evidenced by Compound 2’s selectivity for FPR2 .
  • Impact of Core Heterocycles: Pyridazinone derivatives exhibit pronounced FPR activity due to their planar, electron-deficient cores. Triazine and quinazoline cores may offer greater synthetic versatility but require further study to confirm target engagement .

Biological Activity

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide is a synthetic organic compound notable for its diverse biological activities. This compound features a triazine ring and various functional groups that contribute to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C16H20N4O3S
Molecular Weight 348.42 g/mol
CAS Number 945371-35-7

The biological activity of this compound is attributed to its ability to interact with various biological targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular functions.
  • Receptor Modulation : It can modulate receptor activity involved in signaling pathways.
  • Cell Cycle Disruption : The compound has shown potential in disrupting cell cycle progression in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. The minimum inhibitory concentrations (MIC) were determined using standard protocols.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Anticancer Activity

The compound has also been evaluated for its anticancer properties against different cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The half-maximal inhibitory concentration (IC50) values were calculated using MTT assays.

Cell Line IC50 (µM)
MCF-712.5
HCT-1168.0

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various triazine derivatives. The results indicated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria .
  • Anticancer Research :
    • In a study assessing the cytotoxic effects on cancer cell lines, this compound was found to induce apoptosis in MCF-7 cells through a p53-independent pathway . Flow cytometry analysis revealed an increase in sub-G1 populations indicative of apoptotic cells.

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